Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate
CAS No.: 1038994-32-9
Cat. No.: VC2806590
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate - 1038994-32-9](/images/structure/VC2806590.png)
Specification
CAS No. | 1038994-32-9 |
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Molecular Formula | C14H14N4O3 |
Molecular Weight | 286.29 g/mol |
IUPAC Name | ethyl 4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate |
Standard InChI | InChI=1S/C14H14N4O3/c1-2-21-13(20)11-12(19)18-9-8-17(14(18)16-15-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Standard InChI Key | HXGCZLLXFXHDNM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate features a complex heterocyclic structure with an imidazo[2,1-c] triazine core. This core structure consists of a fused ring system containing nitrogen atoms that contribute significantly to its chemical reactivity and biological properties . The compound contains an ethyl ester functional group at position 3 of the triazine ring, which enhances its lipophilicity and membrane permeability compared to its corresponding carboxylic acid .
The molecular formula of this compound is C14H14N4O3 with a molecular weight of approximately 286.29 g/mol . The phenyl substituent at position 8 of the heterocyclic core plays a crucial role in the compound's biological activity and physicochemical properties.
Key Structural Features
The compound's structure can be characterized by several key features:
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A carbonyl group at position 4 (4-oxo)
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A phenyl substituent at position 8
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An ethyl carboxylate group at position 3
Physical and Chemical Properties
The physical and chemical properties of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate influence its biological activity and pharmaceutical applications. Based on studies of similar compounds within this class, the following properties can be inferred:
Property | Value/Description |
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Physical State | Crystalline solid |
Molecular Weight | 286.29 g/mol |
LogP (estimated) | 1.5-2.5 (based on related compounds) |
Topological Polar Surface Area | ~80-90 Ų (based on related compounds) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4-5 |
These properties suggest favorable drug-like characteristics according to Lipinski's Rule of Five, indicating potential for good oral bioavailability .
Synthesis Methodologies
The synthesis of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate typically involves multi-step organic reactions. Based on synthetic approaches used for analogous compounds, the following general synthetic pathway can be proposed:
Synthetic Route
The synthesis generally begins with appropriate phenylhydrazine derivatives that undergo cyclization reactions to form the imidazo[2,1-c] triazine core structure. For similar compounds in this class, synthesis typically involves:
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Formation of an appropriate phenylhydrazine intermediate
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Cyclization to form the imidazolidine ring
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Further reaction to incorporate the triazine moiety
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Esterification of the carboxylic acid group to introduce the ethyl ester functionality
The detailed synthetic methodology has been documented for structurally related compounds, which provides insight into the potential synthetic routes for Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate .
Purification and Characterization
After synthesis, purification is typically achieved through recrystallization or column chromatography techniques. Characterization is commonly performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Elemental analysis
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Infrared (IR) spectroscopy
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X-ray crystallography (for crystal structure determination)
These analytical techniques confirm the structure and purity of the synthesized compound prior to biological evaluation .
Biological Activities and Pharmacological Properties
Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate belongs to a class of compounds known for their diverse biological activities. While specific data for this exact compound is limited, studies on structurally similar derivatives provide valuable insights into its potential pharmacological properties.
Anticancer Activity
Compounds containing the imidazo[2,1-c] triazine scaffold have demonstrated significant anticancer properties. Related compounds such as ethyl 2-[8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] triazin-3-yl]acetate have shown selective cytotoxicity against tumor cells while having minimal effects on normal cells .
Research indicates that these compounds are particularly effective against:
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Human multiple myelomas (both thalidomide-resistant and thalidomide-susceptible)
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Human breast tumors
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Cervical cancer cells
The mechanisms underlying these anticancer effects may involve:
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Induction of apoptosis in cancer cells
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Inhibition of cancer cell proliferation
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Interaction with specific cellular targets involved in cancer progression
Structure-Activity Relationships
Studies on analogous compounds have revealed important structure-activity relationships that likely extend to Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate. These relationships include:
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The nature and position of substituents on the phenyl ring significantly impact anticancer activity
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The presence of the ethyl ester group enhances membrane permeability and bioavailability
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The imidazo[2,1-c] triazine core is essential for the observed biological activities
These structure-activity relationships provide valuable guidance for further optimization of this compound for enhanced pharmacological properties .
Thermal Stability and Decomposition
Understanding the thermal behavior of pharmaceutical compounds is essential for their development, storage, and processing. Studies on related imidazo[2,1-c] triazine derivatives provide insights into the thermal properties of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate.
Thermal Stability
Thermal analysis studies on similar polynitrogenated heterocyclic esters have shown remarkable thermal stability. These compounds typically remain stable up to temperatures of approximately 250°C under both inert and oxidizing conditions . This high thermal stability is attributed to the robust nature of the imidazo[2,1-c] triazine core structure.
The melting process of compounds in this class is characterized by a sharp peak in differential scanning calorimetry (DSC) analysis, indicating a clean solid-liquid phase transition without thermal decomposition .
Decomposition Pathway
When heated beyond their stability threshold, compounds like Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate undergo thermal decomposition through specific pathways. The decomposition typically follows a multi-stage process:
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Initial cleavage of the ester bond, releasing ethanol
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Subsequent fragmentation of the heterocyclic core
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Final breakdown leading to complete mineralization
These decomposition processes can be monitored using techniques such as thermogravimetric analysis (TG), differential thermal analysis (DTA), and thermogravimetry coupled with Fourier transform infrared spectroscopy (TG-FTIR) .
Understanding these thermal characteristics is crucial for determining appropriate storage conditions and processing parameters for pharmaceutical formulations containing this compound.
Structure Comparison with Related Compounds
To better understand the unique properties of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate, it is valuable to compare its structure with related compounds that share the imidazo[2,1-c] triazine scaffold.
Structural Analogs and Derivatives
Several structural analogs of this compound have been synthesized and studied, differing primarily in the substituents at positions 3 and 8 of the heterocyclic core. Table 1 presents a comparison of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate with selected related compounds.
Table 1: Comparison of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate with Related Compounds
Effect of Structural Modifications
Structural modifications to the basic scaffold of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate significantly impact the compound's properties and biological activities:
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Substitutions on the phenyl ring at position 8:
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Electron-donating groups (such as ethoxy) may enhance solubility and alter receptor interactions
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Electron-withdrawing groups (such as halogens) can increase potency against certain biological targets
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The presence of multiple substituents can fine-tune physicochemical properties for specific applications
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Modifications at position 3:
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Changing from ester to amide functionality alters stability, solubility, and bioavailability
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Introduction of different ester groups affects lipophilicity and metabolic stability
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Incorporation of specific functional groups can enable targeted delivery to particular tissues
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These structure-property relationships provide valuable guidance for the rational design of new derivatives with optimized properties for specific pharmaceutical applications .
Analytical Characterization
Accurate analytical characterization is essential for confirming the identity, purity, and properties of Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxylate. Various complementary analytical techniques are employed for comprehensive characterization.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the compound's structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR reveals the chemical environment of hydrogen atoms, confirming key structural features
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¹³C NMR provides information about carbon environments in the molecule
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2D NMR techniques (such as COSY, HSQC, and HMBC) establish connectivity relationships between atoms
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Mass Spectrometry:
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Determines the molecular weight and fragmentation pattern
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High-resolution mass spectrometry provides the exact mass, confirming the molecular formula
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Tandem MS/MS can elucidate structural features through specific fragmentation pathways
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Infrared (IR) Spectroscopy:
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Identifies functional groups based on characteristic absorption bands
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Confirms the presence of the ester carbonyl, ring carbonyl, and other key functional groups
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Thermal Analysis
Thermal analysis techniques provide crucial information about the compound's physical properties and stability:
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Differential Scanning Calorimetry (DSC):
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Determines melting point and associated enthalpy changes
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Identifies potential polymorphic forms
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Assesses thermal stability range
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Thermogravimetric Analysis (TGA):
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Quantifies weight loss during heating
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Identifies the onset of decomposition
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Characterizes the decomposition process
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Studies on related compounds have shown that these thermal analysis techniques are particularly valuable for understanding the behavior of imidazo[2,1-c] triazine derivatives during storage and processing .
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